

Quinoxyfen CAS number 124495-18-7 properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Quinoxyfen**

Cat. No.: **B1680402**

[Get Quote](#)

An In-depth Technical Guide to **Quinoxyfen** (CAS No. 124495-18-7)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Quinoxyfen**, a fungicide belonging to the phenoxyquinoline class. It details the compound's physicochemical properties, toxicological profile, mechanism of action, and relevant experimental methodologies.

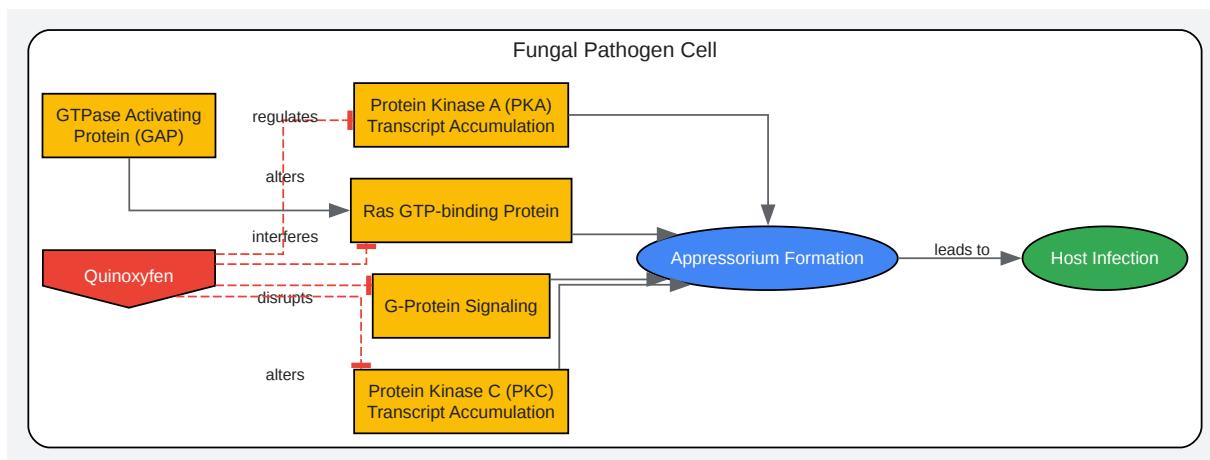
Physicochemical Properties

Quinoxyfen (IUPAC name: 5,7-dichloro-4-(4-fluorophenoxy)quinoline) is an off-white solid at room temperature.^[1] Its core structure consists of a quinoline ring with chloro substituents at positions 5 and 7, and a 4-fluorophenoxy group at position 4.^[2] The detailed physicochemical characteristics are summarized in the table below.

Property	Value	Source(s)
CAS Number	124495-18-7	[3]
Molecular Formula	C ₁₅ H ₈ Cl ₂ FNO	[3]
Molecular Weight	308.1 g/mol	[2]
Appearance	Off-white solid	
Melting Point	106 °C	[4]
Boiling Point	423.2 °C (estimated)	[5]
Density	1.43 g/cm ³ at 20 °C	[4]
Vapor Pressure	1.2 x 10 ⁻⁵ Pa at 20 °C	[6]
Water Solubility	0.047 mg/L (at pH 7, 20 °C)	[1][2]
Solubility (g/L at 20°C)	Dichloromethane: 589, Toluene: 272, Xylene: 200, Ethyl Acetate: 179, Acetone: 116, n-Octanol: 37.9, Methanol: 21.5, Hexane: 9.64	[2]
Log P (o/w)	4.66	[2]
pKa	3.56 (weak base)	[2]
Stability	Stable to hydrolysis at pH 7 and 9 in the dark. Half-life of 75 days at pH 4. Rapidly degrades in light.	[2]

Toxicological Profile

Quinoxifen exhibits low acute toxicity via oral, dermal, and inhalation routes. The primary target organs in subchronic and chronic studies are the liver and kidney.[7] It is not considered a neurotoxic agent.[8]


Endpoint	Species	Value	Classification	Source(s)
Acute Oral LD ₅₀	Rat	>5000 mg/kg bw	Low Toxicity (Category IV)	[7]
Acute Dermal LD ₅₀	Rabbit	>2000 mg/kg bw	Low Toxicity (Category III)	[7]
Acute Inhalation LC ₅₀	Rat	>3.38 mg/L (4h)	Low Toxicity (Category IV)	[7]
Skin Irritation	Rabbit	Not an irritant	Category IV	[7]
Eye Irritation	Rabbit	Slight irritant	Category III	[7]
Dermal Sensitization	Guinea Pig	Negative (Buehler);	Sensitizer	[7]
		Positive (Magnusson-Klingman)		
Chronic NOAEL	Rat	20 mg/kg/day	-	[7]
Carcinogenicity	Mouse	Not carcinogenic	-	
Neurotoxicity	Rat	No evidence of neurotoxicity	-	[8]

Mechanism of Action

Quinoxyfen's mode of action is distinct from many other fungicides, primarily targeting early fungal development stages. It is a preventative fungicide that inhibits the formation of appressoria (the infection structures of fungi), thereby preventing penetration of the host plant tissue.[2][9][10]

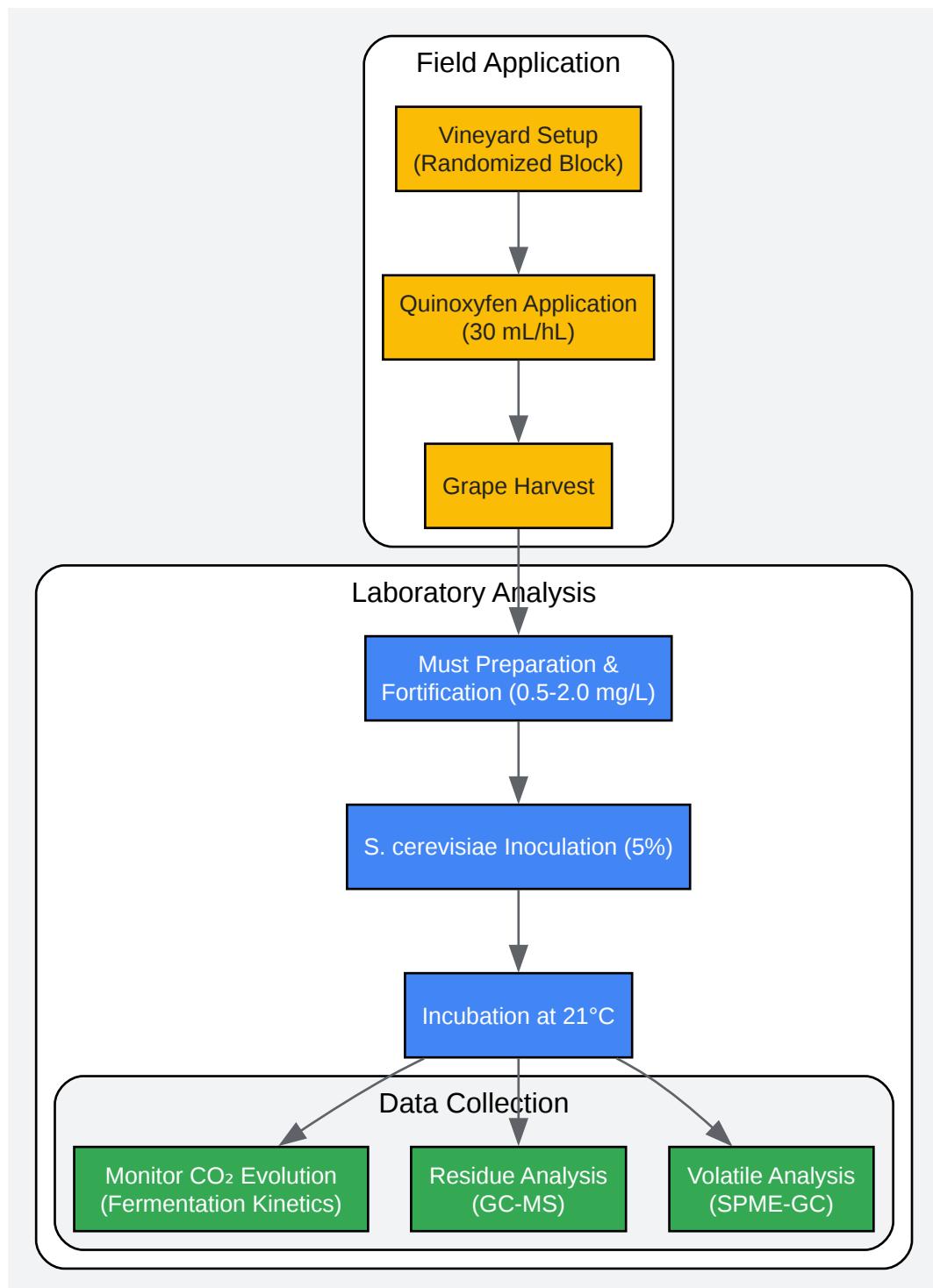
The underlying mechanism involves the disruption of key intracellular signal transduction pathways in fungi like powdery mildew.[11] Research indicates that **Quinoxyfen** interferes with G-protein signaling and early cell signaling events.[11] Specifically, it has been shown to alter the transcript accumulation of Protein Kinase A (PKA) and Protein Kinase C (PKC).[11] Furthermore, it appears to interfere with signaling involving a Ras-type small GTP-binding

protein, potentially by affecting a GTPase Activating Protein (GAP).[\[11\]](#) This disruption of crucial signaling cascades prevents the morphological changes required for successful infection.

[Click to download full resolution via product page](#)

Proposed signaling pathway disrupted by **Quinoxyfen**.

Experimental Protocols


Detailed experimental protocols for regulatory toxicological studies are typically conducted following standardized guidelines, such as those from the OECD. The following outlines methodologies reported in public research literature.

Analysis of Fungicide Effect on *Saccharomyces cerevisiae* Fermentation

This protocol was designed to evaluate the impact of **Quinoxyfen** residues on the fermentation kinetics of wine yeast.[\[12\]](#)

- **Experimental Design:** Field trials were established in vineyards using a randomized block scheme with four replications for each test.

- **Fungicide Application:** Vines were treated with a 250 g/L suspension concentrate of **Quinoxyfen** at a dose of 30 mL/hL.
- **Sample Preparation:** Grapes were harvested and processed into must. For certain experiments, must was fortified with **Quinoxyfen** to final concentrations of 0.5, 1.0, and 2.0 mg/L.
- **Yeast Inoculation and Fermentation:** The must was inoculated with a 5% culture of *Saccharomyces cerevisiae* and incubated at 21 ± 1 °C.
- **Kinetic Analysis:** Fermentation progress was monitored by measuring the mass loss resulting from CO₂ evolution over time.
- **Residue Analysis:** **Quinoxyfen** concentrations in the must were quantified using Gas Chromatography-Mass Spectrometry (GC-MS).
- **Volatile Compound Analysis:** The production of volatile secondary fermentation products was analyzed using Solid-Phase Microextraction coupled with Capillary Gas Chromatography (SPME-GC).

[Click to download full resolution via product page](#)

Workflow for studying **Quinoxyfen**'s effect on fermentation.

Residue Fate and Degradation Studies

The persistence and degradation of **Quinoxyfen** have been studied in agricultural settings from vine to wine.[13]

- Application: Grapevines received four applications at the recommended rate.
- Degradation Kinetics: The degradation of residues on grapes was found to follow pseudo-first-order kinetics, with a calculated half-life of 7.24 days.
- Vinification Process: The influence of the winemaking process was assessed. During vinification without maceration (skin contact), less than 50% of the residues transferred from the grapes to the must.
- Fermentation Effect: At the conclusion of both alcoholic and malolactic fermentation, no determinable **Quinoxyfen** residues were found in the finished wine, even when starting with higher-than-typical residue concentrations. The study concluded that yeasts partially degrade and completely adsorb the fungicide.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quinoxyfen - Coastal Wiki [coastalwiki.org]
- 2. Quinoxyfen | C15H8Cl2FNO | CID 3391107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. QUINOXYFEN (CAS 124495-18-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. cpachem.com [cpachem.com]
- 5. quinoxyfen, 124495-18-7 [thegoodsentscompany.com]
- 6. agrichem.bocsci.com [agrichem.bocsci.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Federal Register :: Quinoxyfen; Pesticide Tolerances [federalregister.gov]
- 9. chemicalwarehouse.com [chemicalwarehouse.com]

- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Quinoxyfen CAS number 124495-18-7 properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1680402#quinoxyfen-cas-number-124495-18-7-properties\]](https://www.benchchem.com/product/b1680402#quinoxyfen-cas-number-124495-18-7-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com